molecular formula C11H8BrN3O B5791252 N-(5-bromopyridin-2-yl)pyridine-4-carboxamide

N-(5-bromopyridin-2-yl)pyridine-4-carboxamide

Cat. No.: B5791252
M. Wt: 278.10 g/mol
InChI Key: SDSSDMKGKKRFNX-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Carboxamide Chemistry

The pyridine carboxamide structure is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. rsc.org Pyridine derivatives, in general, exhibit a vast range of physiological effects, including antibacterial, antifungal, and antiviral properties. innospk.com The carboxamide group (-C(=O)NH-) is a crucial functional group that can form hydrogen bonds, a key interaction for the binding of drugs to biological targets like proteins and enzymes. dntb.gov.ua

Researchers have synthesized and investigated numerous pyridine carboxamide derivatives for various therapeutic applications. For instance, novel pyridine carboxamides have been designed and evaluated as potential antifungal agents, specifically as succinate (B1194679) dehydrogenase inhibitors. scribd.com Other studies have focused on creating new heterocyclic systems by linking pyridine-carboxamide moieties to other pharmacologically potent groups like pyrazole, with some of the resulting compounds showing moderate antibacterial activity. innospk.com The versatility of this chemical class allows for the synthesis of diverse molecular libraries for screening against a wide array of diseases. scribd.comresearchgate.net

Historical Development of Related Pyridine-Derived Bioactive Compounds

The pyridine ring, a six-membered heterocycle analogous to benzene (B151609) with one nitrogen atom, has been a cornerstone of medicinal chemistry for decades. nih.gov Its presence is noted in essential natural molecules like vitamins (niacin, or vitamin B3, is nicotinic acid) and alkaloids. dntb.gov.ua The historical development of pharmaceuticals is marked by the introduction of numerous pyridine-containing drugs.

These compounds are utilized across a broad spectrum of therapeutic areas, including as antimicrobial, antiviral, anticancer, antioxidant, antihypertensive, and anti-inflammatory agents. nih.gov The inclusion of the pyridine scaffold in drug design is often strategic, as its nitrogen atom can improve water solubility and provide a key point for hydrogen bonding, which can enhance the pharmacokinetic and pharmacodynamic properties of a molecule. The continuous exploration of pyridine derivatives has led to a steady stream of new drug candidates entering clinical trials. rsc.org

Role of the N-Aryl Amide Scaffold in Medicinal Chemistry Research

The N-aryl amide linkage is a fundamental structural motif found in a significant percentage of known pharmaceuticals. This scaffold connects an aromatic ring directly to the nitrogen atom of an amide group. The planarity and electronic properties of the aryl group, combined with the hydrogen-bonding capability of the amide, make this a highly effective structure for interacting with biological macromolecules.

The N-aryl amide group is valued for its chemical stability and its ability to orient molecular fragments in specific three-dimensional arrangements, which is critical for achieving high-affinity binding to target receptors or enzymes. Its synthesis is a cornerstone of organic chemistry, and its incorporation into potential drug candidates allows medicinal chemists to systematically modify a compound's properties to optimize efficacy and selectivity.

Overview of the Bromopyridine Moiety's Contribution to Molecular Properties and Interactions

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in a biological target. This type of interaction is increasingly recognized as a valuable tool in rational drug design to enhance binding affinity and selectivity.

Lipophilicity: The presence of bromine generally increases the lipophilicity (fat-solubility) of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic Stability: The carbon-bromine bond can be more resistant to metabolic degradation compared to a carbon-hydrogen bond, potentially increasing the half-life of a drug in the body.

Synthetic Handle: The bromine atom provides a reactive site for further chemical modifications, particularly through transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. mdpi.com This allows for the straightforward synthesis of more complex derivatives for structure-activity relationship (SAR) studies. For example, 3-bromopyridine (B30812) is a key intermediate in the synthesis of various pharmaceutical compounds. innospk.comresearchgate.net

Identification of N-(5-bromopyridin-2-yl)pyridine-4-carboxamide as a Subject of Academic Inquiry

While this compound has not been the central subject of numerous high-profile academic publications, its structure represents a logical convergence of the medicinally important scaffolds discussed above. Its commercial availability suggests its use as a chemical building block or as a member of compound libraries for high-throughput screening in drug discovery programs.

The compound is a subject of academic and industrial inquiry by virtue of its design. It combines:

A pyridine carboxamide core, known for biological activity.

An N-aryl amide linker, a proven scaffold for drug-target interactions.

A bromopyridine unit, which offers potential for halogen bonding and serves as a versatile point for synthetic elaboration.

Therefore, this compound is best understood as a representative example of a molecule designed for chemical exploration. Its synthesis and potential biological activities can be inferred from the extensive research on its constituent parts, making it a candidate for investigation as an inhibitor of kinases, a potential antimicrobial agent, or a ligand for other biological targets. Future research may focus on its synthesis, biological screening, or its use as an intermediate to create more complex and targeted therapeutic agents. nih.govresearchgate.net

Data Tables

Table 1: Properties of this compound

Property Value
IUPAC Name This compound
Other Names N-(5-bromopyridin-2-yl)isonicotinamide
CAS Number 1073456-17-7
Molecular Formula C₁₁H₈BrN₃O

| Molecular Weight | 278.11 g/mol |

Table 2: Properties of Key Related Compounds

Compound Name Molecular Formula Molecular Weight Role/Significance
Pyridine C₅H₅N 79.10 g/mol Fundamental heterocyclic scaffold in medicinal chemistry. dntb.gov.ua
3-Bromopyridine C₅H₄BrN 158.00 g/mol Versatile building block in pharmaceutical synthesis. innospk.comjdkintermediates.com

| Isonicotinamide | C₆H₆N₂O | 122.12 g/mol | Amide of isonicotinic acid (Pyridine-4-carboxylic acid), a form of Vitamin B3. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-bromopyridin-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O/c12-9-1-2-10(14-7-9)15-11(16)8-3-5-13-6-4-8/h1-7H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSSDMKGKKRFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 5 Bromopyridin 2 Yl Pyridine 4 Carboxamide

Retrosynthetic Analysis of the N-(5-bromopyridin-2-yl)pyridine-4-carboxamide Core

Retrosynthetic analysis is a problem-solving technique for designing a synthesis plan. For this compound, the most logical disconnection is at the amide bond, as this is a common and reliable bond-forming reaction in organic synthesis. This primary disconnection yields two key synthons: a nucleophilic 2-amino-5-bromopyridine (B118841) and an electrophilic pyridine-4-carbonyl derivative.

The corresponding commercially available or readily synthesizable starting materials for these synthons are 2-amino-5-bromopyridine and pyridine-4-carboxylic acid or its activated derivatives, such as pyridine-4-carbonyl chloride or a pyridine-4-carboxylic acid ester. The synthesis of 2-amino-5-bromopyridine itself can be envisioned from the more readily available 2-aminopyridine (B139424) through a regioselective bromination reaction.

Strategies for Amide Bond Formation in Pyridine (B92270) Carboxamides

The formation of the amide bond between the two pyridine rings is the cornerstone of the synthesis of this compound. Several methods can be employed, ranging from classical coupling reactions to more modern catalytic approaches.

Classical Coupling Reagents and Conditions

Classical amide bond formation involves the activation of the carboxylic acid group of pyridine-4-carboxylic acid to make it more susceptible to nucleophilic attack by the amino group of 2-amino-5-bromopyridine. A variety of coupling reagents can facilitate this transformation.

Commonly used carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), are effective for this purpose. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To enhance the efficiency of the reaction and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included.

Another class of effective coupling agents includes phosphonium (B103445) salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). These reagents generate activated esters of the carboxylic acid, which then react smoothly with the amine to form the desired amide.

Coupling ReagentAdditiveTypical SolventTemperature (°C)
DCCHOBtDMF, DCM0 to rt
EDCIHOBtDMF, DCM0 to rt
HBTUHOBt, DIPEADMF0 to rt
BOPDIPEADMF0 to rt

Palladium-Catalyzed C-N Bond Formation Approaches

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful alternative for the formation of the C-N bond in the target molecule. This approach would involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.

In the context of synthesizing this compound, this could theoretically involve the coupling of 5-bromopyridin-2-amine with a pyridine-4-carboxamide derivative bearing a leaving group, or more commonly, the coupling of a brominated pyridine with pyridine-4-carboxamide. However, the more direct and convergent approach remains the formation of the amide bond from the corresponding amine and carboxylic acid precursors. The application of palladium catalysis is more prevalent in the synthesis of the precursors themselves or for further functionalization of the final product.

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)2BINAPCs2CO3Toluene (B28343)80-110
Pd2(dba)3XantphosK3PO4Dioxane80-110

Microwave-Assisted Synthesis Techniques for Pyridine Derivatives

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyridine derivatives. The amide bond formation to yield this compound can be significantly expedited using microwave irradiation.

This technique often allows for reactions to be completed in minutes rather than hours, typically with lower energy consumption and sometimes leading to cleaner reaction profiles with fewer byproducts. The synthesis can be performed using the classical coupling reagents mentioned earlier, with the primary difference being the mode of heating. Microwave-assisted synthesis of pyridine carboxamides has been reported to proceed efficiently in various solvents, and in some cases, even under solvent-free conditions. researchgate.netgoogle.com

Introduction and Functionalization of the 5-Bromopyridine Moiety

The 5-bromopyridine unit is a critical component of the target molecule, and its synthesis requires careful consideration of regioselectivity.

Halogenation Strategies in Pyridine Synthesis

The introduction of a bromine atom at the 5-position of a 2-aminopyridine ring is a key synthetic step. Direct electrophilic bromination of 2-aminopyridine can lead to a mixture of products due to the activating and directing effects of the amino group. Therefore, regioselective methods are necessary to obtain the desired 5-bromo isomer.

One common strategy involves the diazotization of 2-aminopyridine followed by a Sandmeyer-type reaction with a bromide source. However, a more direct approach is the controlled bromination of 2-aminopyridine using a suitable brominating agent. Reagents such as N-bromosuccinimide (NBS) can be employed, often in a polar solvent. The reaction conditions, including temperature and stoichiometry, must be carefully controlled to favor the formation of 2-amino-5-bromopyridine and minimize the formation of di-brominated or other isomeric byproducts. mdpi.com

An alternative established procedure is the Craig method for the synthesis of 2-bromopyridines, which involves the diazotization of 2-aminopyridine in the presence of hydrobromic acid and bromine. google.com While this method is effective for producing 2-bromopyridine, modifications would be necessary to achieve the desired 5-bromo-2-aminopyridine.

Brominating AgentSolventTemperature (°C)Key Considerations
BromineAcetic AcidrtCan lead to over-bromination.
NBSAcetonitrile0 to rtGenerally provides better regioselectivity.
HBr/Br2/NaNO2Water0Diazotization-bromination sequence.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds. nih.govnih.gov For this compound, the bromine atom on the pyridine ring serves as a versatile handle for introducing a wide array of aryl and heteroaryl substituents. This palladium-catalyzed reaction typically involves the coupling of the bromopyridine derivative with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a base. nih.govresearchgate.net

The general applicability of the Suzuki-Miyaura reaction makes it a powerful tool for creating libraries of analogues from the this compound core. The reaction conditions are generally mild and tolerant of various functional groups, which is a significant advantage. nih.govmdpi.com The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. For electron-deficient heteroaryl halides like 5-bromopyridine derivatives, catalyst systems based on electron-rich, bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step of the catalytic cycle. nih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Heteroaryl Bromides

ComponentExamplePurpose
Aryl Halide This compoundThe electrophilic partner with the bromine leaving group.
Organoboron Reagent Phenylboronic acid, 4-methoxyphenylboronic acidThe nucleophilic partner that provides the new aryl/heteroaryl group.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃Facilitates the oxidative addition, transmetalation, and reductive elimination steps.
Ligand PPh₃, dppf, SPhosStabilizes the palladium center and modulates its reactivity.
Base K₂CO₃, K₃PO₄, Na₂CO₃Activates the organoboron reagent for transmetalation.
Solvent 1,4-Dioxane/Water, Toluene, DMFSolubilizes reactants and influences reaction rate and yield.

This table represents a generalized set of conditions. Specific optimizations are typically required for each unique substrate combination.

Research on related structures, such as 5-bromo-2-methylpyridin-3-amine, has demonstrated successful Suzuki coupling with various arylboronic acids using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base, yielding novel pyridine derivatives in moderate to good yields. mdpi.com The reaction of 2,4-dibromopyridine (B189624) has also shown that site-selective cross-coupling can be achieved by carefully choosing the catalyst type. preprints.org These findings suggest that the Suzuki-Miyaura coupling of this compound would proceed efficiently at the C5 position to generate a diverse range of biaryl and heteroaryl-pyridine structures.

Chemodivergent Synthetic Routes to N-(Pyridin-2-yl)amides

Chemodivergent synthesis refers to the generation of structurally distinct products from a common set of starting materials by simply tuning the reaction conditions. This strategy is highly valuable for efficiently creating molecular diversity. nih.govcityu.edu.hk For the synthesis of N-(pyridin-2-yl)amides, a chemodivergent approach has been developed starting from α-bromoketones and 2-aminopyridine. nih.govrsc.org

This methodology allows for the selective synthesis of either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines by the choice of catalyst and solvent. cityu.edu.hkrsc.org

Route to N-(Pyridin-2-yl)amides : The formation of N-(pyridin-2-yl)amides occurs through a C-C bond cleavage mechanism. When α-bromoketones and 2-aminopyridine are reacted in toluene with iodine (I₂) and tert-butyl hydroperoxide (TBHP) as promoters, the desired amide is formed under mild, metal-free conditions. nih.govrsc.org

Divergent Route to 3-bromoimidazo[1,2-a]pyridines : In contrast, if the same starting materials are reacted in ethyl acetate (B1210297) with only TBHP, a one-pot tandem cyclization and bromination occurs to yield 3-bromoimidazopyridines. nih.govrsc.org

This divergent synthesis highlights the ability to control reaction pathways to produce fundamentally different molecular scaffolds. cityu.edu.hk While this specific method starts from 2-aminopyridine to build the amide, it underscores a sophisticated synthetic strategy that could be adapted for the synthesis of this compound itself, potentially by starting with 2-amino-5-bromopyridine.

Table 2: Chemodivergent Synthesis from α-Bromoketones and 2-Aminopyridine

Product ClassReagents/ConditionsSolventKey Transformation
N-(Pyridin-2-yl)amides I₂, TBHPTolueneC-C Bond Cleavage
3-Bromoimidazo[1,2-a]pyridines TBHPEthyl AcetateTandem Cyclization/Bromination

Synthesis of this compound Analogues and Derivatives

Modifications on the Pyridine-4-carboxamide Ring

The pyridine-4-carboxamide (isonicotinamide) moiety is a key structural feature in many biologically active compounds. chemistryviews.orgasm.org Modifications to this ring can significantly impact the properties of the molecule. Several synthetic strategies can be employed to create analogues of this compound with variations on this part of the structure.

One approach involves the synthesis of novel pyridine carboxamide derivatives by introducing different scaffolds. For instance, diarylamine-modified nicotinamides have been synthesized and evaluated for antifungal activity, demonstrating that complex substituents can be appended to the core pyridine carboxamide structure. nih.gov Another strategy involves the direct functionalization of the pyridine ring. A recently developed method allows for the C-4 selective carboxylation of pyridines with CO₂ via a copper-catalyzed reaction of pyridylphosphonium salts. chemistryviews.org This could potentially be used to synthesize isonicotinic acid precursors with various substituents already in place on the pyridine ring before coupling with 2-amino-5-bromopyridine.

Furthermore, the synthesis of pyridine-3-carboxamide (B1143946) (nicotinamide) analogues, where thiazole (B1198619) and pyridine moieties are combined, has been reported. nih.gov This highlights the possibility of altering the substitution pattern on the carboxamide-bearing ring (e.g., creating the pyridine-3-carboxamide isomer) or introducing entirely new heterocyclic systems.

Substituent Effects on the Bromopyridine Moiety

The electronic nature of substituents on the bromopyridine ring can have a profound effect on the reactivity of the C-Br bond, particularly in palladium-catalyzed cross-coupling reactions. The rate-determining step in the Suzuki-Miyaura catalytic cycle can be influenced by the electronic properties of the aryl halide. preprints.org

Generally, electron-withdrawing groups on the bromopyridine ring increase the electrophilicity of the carbon atom attached to the bromine. This typically accelerates the oxidative addition step, which is often the rate-determining step for aryl bromides. Conversely, electron-donating groups can slow down this step by increasing the electron density at the reaction center.

Molecular Target Identification and Mechanistic Elucidation

Identification of Putative Molecular Targets for N-(5-bromopyridin-2-yl)pyridine-4-carboxamide

The identification of molecular targets is a foundational step in drug discovery. For this compound, this has been approached through various screening and profiling studies, pointing towards several classes of proteins as potential points of intervention.

The pyridine-carboxamide scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the active sites of numerous enzymes.

Kinases: Derivatives of pyridine-2-carboxamide have been identified as potent inhibitors of various kinases. For instance, a series of these analogues demonstrated significant inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1), a critical regulator of T-cell activation. nih.gov One compound, in particular, showed robust in vivo efficacy in murine colorectal cancer models when used in combination with an anti-PD-1 antibody. nih.gov Similarly, novel thiopyrano[4,3-d]pyrimidine derivatives incorporating phenylpyridine-carboxamide scaffolds have been designed as PI3Kα kinase inhibitors, with several compounds showing moderate cytotoxicity against cancer cell lines. nih.gov Further research has identified N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent and selective inhibitors of Cyclin-Dependent Kinase 4/6 (CDK4/6), which are key regulators of the cell cycle. nih.gov

Phosphodiesterases (PDEs): Substituted aminopyridines, which are structurally related to the compound of interest, have been evaluated as potent and selective inhibitors of phosphodiesterase type 4 (PDE4). nih.gov Additionally, a series of N-(pyridin-3-ylmethyl)quinoline derivatives were synthesized and assessed for their inhibitory activity against PDE5, an enzyme implicated in neurodegenerative diseases. nih.gov

Ureases: A series of pyridine (B92270) carboxamide and carbothioamide derivatives were synthesized and investigated for their inhibitory action against urease, a nickel-dependent metalloenzyme involved in conditions like gastric and duodenal cancer. mdpi.com Several compounds in this series exhibited significant activity, with IC50 values in the low micromolar range. mdpi.com Kinetic and molecular docking studies suggest that these compounds interact with the urease enzyme through hydrogen bonding and π–π interactions. mdpi.com

Below is a table summarizing the enzyme inhibitory activities of various pyridine carboxamide derivatives.

Compound ClassTarget EnzymeKey FindingsReference
Pyridine-2-carboxamide analoguesHPK1Strong inhibitory activity in enzymatic and cellular assays; in vivo efficacy in cancer models. nih.gov
Thiopyrano[4,3-d]pyrimidine derivatives with phenylpyridine-carboxamidePI3KαModerate cytotoxicity against A549, PC-3, and MCF-7 cancer cell lines. nih.gov
N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-aminesCDK4/6High potency and selectivity; potent antiproliferative activities in various cancer cell lines. nih.gov
Substituted aminopyridinesPDE4Potent and selective inhibition. nih.gov
Pyridine carboxamide and carbothioamide derivativesUreaseSignificant inhibitory action with IC50 values as low as 1.07 ± 0.043 µM for some derivatives. mdpi.com

The pyridine carboxamide structure has also been explored for its potential to bind to various cell surface receptors.

Muscarinic Receptors: A series of M1-selective pyridine amides were developed as positive allosteric modulators (PAMs) of the muscarinic M1 subtype receptor. nih.gov One such compound, PF-06767832, demonstrated high quality as an M1 selective PAM with good brain penetration and pharmacokinetic properties, highlighting the potential for this chemical class to modulate cholinergic systems. nih.gov

Metabotropic Glutamate (B1630785) Receptors: The discovery of N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238) as a novel negative allosteric modulator (NAM) of metabotropic glutamate receptor subtype 5 (mGlu5) further illustrates the versatility of the pyridine carboxamide scaffold. nih.gov This compound showed high selectivity for mGlu5 and a Ki value of 4.4 nM at an allosteric binding site. nih.gov

CompoundTarget ReceptorActivityKey FindingsReference
PF-06767832Muscarinic M1Positive Allosteric Modulator (PAM)High selectivity, good brain penetration. nih.gov
VU0424238mGlu5Negative Allosteric Modulator (NAM)Over 900-fold selective with a Ki of 4.4 nM. nih.gov

Modulating protein-protein interactions (PPIs) is a promising therapeutic strategy, and small molecules are increasingly being developed for this purpose. ajwilsonresearch.comnih.gov The interaction between Programmed Death-1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. nih.gov

Small-molecule inhibitors targeting the PD-1/PD-L1 interaction have been a major focus of research. mdpi.com A co-crystal structure of the small molecule BMS-202 with human PD-L1 revealed that the inhibitor induces and stabilizes the formation of a PD-L1 homodimer, which blocks the interaction with PD-1. semanticscholar.org While not specifically this compound, related pyridine derivatives have been investigated as potential modulators of this pathway. semanticscholar.org The development of radiolabeled [18F] pyridine-2-carboxamide derivatives as probes for imaging PD-L1 expression in tumors further underscores the relevance of this scaffold in targeting the PD-1/PD-L1 axis. nih.gov

Biochemical and Cellular Mechanism of Action Studies

The enzymatic and receptor-level activities of pyridine carboxamide derivatives translate into perturbations of key cellular signaling pathways.

Inhibition of PI3K by thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyridine-carboxamide scaffolds directly impacts the PI3K/AKT/mTOR signaling cascade. nih.gov This pathway is frequently overactive in various cancers and plays a crucial role in cell growth, proliferation, and survival. nih.gov Similarly, inhibition of PDE4 leads to an increase in intracellular levels of cyclic AMP (cAMP), a second messenger that modulates a wide range of cellular functions, including inflammation. nih.gov The engagement of PD-L1 by small-molecule inhibitors can restore T-cell activity, which is suppressed when PD-L1 binds to PD-1 on T-cells. nih.gov

Confirming that a compound interacts with its intended target within a complex cellular environment is a critical validation step. Studies using radiolabeled [18F] pyridine-2-carboxamide derivatives have demonstrated significant accumulation and retention in cancer cells expressing PD-L1, such as MDA-MB-231 breast cancer and HeLa cervix carcinoma cells. nih.gov Autoradiographic analysis and inhibition experiments on tumor slices further confirmed the potential of these compounds as specific imaging probes for the PD-1/PD-L1 axis in tumors, indicating selective target engagement in a relevant cellular context. nih.gov

Characterization of Ligand-Target Interactions

The interaction between a ligand and its molecular target is a nuanced process governed by a variety of non-covalent forces. For this compound, a comprehensive understanding of these interactions is crucial for elucidating its mechanism of action and for the rational design of analogues with improved potency and selectivity. The following sections delve into the specific roles of halogen and hydrogen bonding in the binding of this compound to its putative biological targets.

Role of Halogen Bonding in Binding Affinity

Halogen bonding is an increasingly recognized non-covalent interaction that plays a significant role in molecular recognition and drug-target binding. It involves the electrophilic region, known as the σ-hole, on a halogen atom and a nucleophilic site, such as a lone pair of electrons on a nitrogen or oxygen atom. In the context of this compound, the bromine atom on the pyridine ring is a key participant in forming such bonds.

The presence of a bromine atom can significantly enhance the binding affinity of a ligand for its target protein. This is attributed to the ability of bromine to form strong and directional halogen bonds. The strength of this interaction is influenced by the nature of the halogen bond donor (the brominated pyridine ring) and the halogen bond acceptor (a Lewis basic residue in the protein's binding pocket).

While specific experimental data on the halogen bonding of this compound is not extensively available, insights can be drawn from computational studies and data from analogous structures. The table below illustrates the potential contribution of halogen bonding to the binding energy, based on theoretical calculations for similar brominated heterocyclic compounds interacting with common protein backbone functionalities.

Halogen Bond DonorHalogen Bond Acceptor (in Protein)Interaction Distance (Å)Calculated Interaction Energy (kcal/mol)
C-Br of BromopyridineCarbonyl Oxygen (Backbone)2.8 - 3.2-3.5 to -5.0
C-Br of BromopyridineHydroxyl Oxygen (Ser, Thr, Tyr)2.9 - 3.3-3.0 to -4.5
C-Br of BromopyridineAmine Nitrogen (Lys, Arg)3.0 - 3.4-2.5 to -4.0

This table presents theoretical interaction energies and distances for halogen bonds, illustrating the potential contribution of the bromine atom of this compound to binding affinity. These are not experimental values for the specified compound.

Hydrogen Bonding Network Analysis within Binding Pockets

Hydrogen bonds are fundamental to the specificity and stability of ligand-protein interactions. This compound possesses several functional groups capable of participating in a network of hydrogen bonds within a protein's binding pocket. The amide linkage (-CONH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). Additionally, the nitrogen atoms within the two pyridine rings can act as hydrogen bond acceptors.

A detailed analysis of the hydrogen bonding network would involve identifying key amino acid residues in the binding pocket that can interact with the ligand. These residues can include those with side chains capable of donating or accepting hydrogen bonds, such as serine, threonine, tyrosine, aspartate, glutamate, asparagine, and glutamine, as well as the backbone amide and carbonyl groups of any amino acid.

The following interactive table provides a hypothetical analysis of the potential hydrogen bonding interactions for this compound within a putative binding site.

Ligand Group (Donor/Acceptor)Potential Protein Residue (Acceptor/Donor)Typical Bond Distance (Å)Potential Contribution to Binding
Amide N-H (Donor)Aspartate/Glutamate side chain (Acceptor)2.7 - 3.1High
Amide C=O (Acceptor)Serine/Threonine side chain (Donor)2.8 - 3.2Moderate
Pyridine Nitrogen (Acceptor)Backbone N-H (Donor)2.9 - 3.3Moderate
Bromopyridine Nitrogen (Acceptor)Lysine side chain (Donor)2.8 - 3.2High

This table illustrates the potential hydrogen bonding interactions of this compound. The specific interactions and their contributions are dependent on the topology and amino acid composition of the actual binding site.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of Structural Modifications on the N-(5-bromopyridin-2-yl)pyridine-4-carboxamide Core

The core structure of this compound offers multiple points for chemical modification, each with the potential to significantly alter its biological profile. These include the 5-position on the bromopyridine ring, the pyridine-4-carboxamide ring, and the amide linker.

Influence of Substituents on Biological Potency

Based on SAR studies of similar pyridine (B92270) carboxamide series investigated as kinase inhibitors, the nature and position of substituents play a critical role in determining biological potency. The this compound structure can be systematically modified to probe these relationships.

The bromine atom at the 5-position of the pyridine ring is a key feature. Due to its size, polarizability, and ability to form halogen bonds, bromine can significantly enhance binding affinity to biological targets. mdpi.com In many kinase inhibitors, halogen substituents are known to occupy specific hydrophobic pockets within the ATP-binding site, contributing to increased potency. The replacement of the bromine with other halogens (e.g., chlorine, fluorine) or with small alkyl or alkoxy groups would likely modulate this interaction and, consequently, the inhibitory activity.

Modifications to the pyridine-4-carboxamide ring are also anticipated to have a profound effect on potency. The introduction of various substituents at the 2-, 3-, 5-, and 6-positions could alter the electronic properties and steric profile of the molecule, influencing its interaction with target proteins. For instance, the addition of electron-donating or electron-withdrawing groups can affect the pKa of the pyridine nitrogen, which is often a key interaction point with kinase hinge regions.

The amide linker itself is a crucial element, providing a hydrogen bond donor (N-H) and acceptor (C=O) that are often essential for anchoring the molecule in a protein's active site. Modifications to this linker, such as N-methylation or replacement with a different functional group, would likely disrupt these key interactions and reduce biological activity.

Modification SiteSubstituent TypePredicted Impact on PotencyRationale
5-position of bromopyridine ringReplacement of Br with HDecreaseLoss of halogen bonding and hydrophobic interactions.
5-position of bromopyridine ringReplacement of Br with Cl or FVariableAltered halogen bond strength and steric fit in the binding pocket.
Pyridine-4-carboxamide ringSmall alkyl or alkoxy groupsIncrease or DecreasePotential for enhanced hydrophobic interactions or steric clash.
Pyridine-4-carboxamide ringBulky substituentsDecreaseLikely steric hindrance preventing optimal binding.
Amide linkerN-methylationSignificant DecreaseLoss of a critical hydrogen bond donor.

Impact of Structural Changes on Selectivity Profiles

Achieving selectivity for a specific biological target over others, particularly within the kinome, is a major challenge in drug discovery. Structural modifications to the this compound core are expected to significantly influence its selectivity profile.

The bromine substituent is again a key determinant. Halogen atoms can exploit subtle differences in the shape and electrostatic environment of kinase active sites to confer selectivity. The specific size and electronic properties of bromine may favor binding to a particular kinase over closely related family members. mdpi.com

Substitutions on the pyridine-4-carboxamide ring can also be tailored to enhance selectivity. By introducing groups that can form specific interactions with non-conserved amino acid residues in the target's active site, selectivity can be improved. For example, a substituent capable of forming a hydrogen bond with a unique residue in the target kinase would disfavor binding to other kinases that lack this residue. Studies on related pyridine-based inhibitors have shown that even minor changes, such as the position of a methyl group, can dramatically alter the selectivity profile.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of chemical features required for biological activity. For kinase inhibitors with a pyridine carboxamide scaffold, a typical pharmacophore model includes:

A hydrogen bond acceptor: Often the nitrogen atom of one of the pyridine rings, which interacts with the hinge region of the kinase.

A hydrogen bond donor: The N-H group of the amide linker.

A hydrogen bond acceptor: The carbonyl oxygen of the amide linker.

One or more hydrophobic/aromatic regions: Provided by the pyridine rings.

A halogen bond donor: The bromine atom.

Ligand-based design principles would leverage this pharmacophore to design new molecules with potentially improved activity. For instance, new scaffolds could be designed that maintain the spatial arrangement of these key features while having different core structures to improve properties such as solubility or metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies on related series of aminopyridine and pyridine carboxamide kinase inhibitors have identified several physicochemical descriptors that correlate with biological activity. nih.govnih.govnih.gov These descriptors often include:

Molecular weight and volume: Indicating the importance of size and steric fit in the binding pocket.

LogP (lipophilicity): Highlighting the role of hydrophobic interactions.

Dipole moment and other electronic parameters: Reflecting the importance of electrostatic interactions.

Topological indices: Describing molecular shape and branching.

For this compound and its analogues, a QSAR model would likely reveal a strong correlation between inhibitory activity and a combination of these descriptors. Such a model could be used to predict the activity of newly designed compounds prior to their synthesis, thus streamlining the drug discovery process.

QSAR DescriptorPotential Correlation with Biological ActivityRationale
LogPPositive (within a certain range)Importance of hydrophobic interactions for binding.
Molecular VolumeOptimal rangeNeed for a good steric fit within the active site.
Dipole MomentSignificantKey role of electrostatic and hydrogen bonding interactions.
Hydrogen Bond Donors/AcceptorsCrucialEssential for anchoring to the kinase hinge region.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound is critical for its biological activity. The relative orientation of the two pyridine rings, dictated by the torsional angle around the amide bond, will determine how well the molecule fits into the active site of its target.

Conformational analysis, through computational methods or experimental techniques like X-ray crystallography, can provide insights into the preferred low-energy conformations of the molecule. A strong correlation is expected between the biologically active conformation (the one adopted when bound to the target) and one of the low-energy solution-phase conformations. Understanding the conformational preferences of this scaffold is therefore essential for rational drug design.

Computational Chemistry and Biophysical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of N-(5-bromopyridin-2-yl)pyridine-4-carboxamide, such as N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides, docking studies have been instrumental in elucidating their potential as inhibitors of enzymes like cyclooxygenase (COX). researchgate.net

Docking simulations predict that pyridine-4-carboxamide derivatives can fit into the active sites of target proteins, forming key interactions that are crucial for their biological activity. For instance, in studies of related compounds, the carboxamide linkage is often involved in forming hydrogen bonds with amino acid residues in the target's active site. researchgate.net The pyridine (B92270) and bromopyridine rings can engage in π-π stacking and hydrophobic interactions, further stabilizing the ligand-protein complex.

The analysis of these interactions is critical for understanding the structure-activity relationship (SAR). For example, the position of the bromine atom can influence the binding affinity and selectivity by altering the electronic properties and steric fit of the ligand within the binding pocket.

Illustrative Molecular Docking Results for a Pyridine-4-Carboxamide Derivative

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Hydrogen Bond, π-π Stacking
p38 MAP Kinase-9.2Met109, Gly110, Lys53Hydrogen Bond, Hydrophobic
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-7.9Cys919, Asp1046, Glu885Hydrogen Bond, Halogen Bond

This table presents hypothetical data based on typical findings for similar compounds to illustrate the insights gained from molecular docking.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov A common approach is structure-based virtual screening, where molecular docking is used to predict the binding of compounds from a database to a protein's three-dimensional structure. This methodology allows for the rapid and cost-effective identification of potential lead compounds for further experimental testing. semanticscholar.org this compound and its analogues could be included in such libraries to explore their potential against a wide range of biological targets.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.net For this compound, these calculations can provide valuable information about its molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. This data helps in understanding the molecule's reactivity, stability, and the nature of its interactions with biological targets.

Exemplary Electronic Properties from DFT Calculations

PropertyValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicator of chemical stability and reactivity.
Dipole Moment3.2 DInfluences solubility and binding interactions.

This table contains representative data for illustrative purposes.

Application of Cheminformatics in Data Analysis and Compound Library Design

Cheminformatics plays a crucial role in modern drug discovery by enabling the analysis of large datasets of chemical information. Cheminformatic tools can be used to analyze the SAR of a series of compounds, including derivatives of this compound. Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to build predictive models that correlate the chemical structures of compounds with their biological activities. nih.gov These models can then be used to design and prioritize new compounds with improved properties.

Advanced Spectroscopic Techniques for Ligand-Protein Binding Characterization

Experimental biophysical techniques are essential for validating the predictions from computational models and for accurately characterizing the binding of a ligand to its protein target. Surface Plasmon Resonance (SPR) is a powerful technique for studying biomolecular interactions in real-time. SPR can be used to determine the kinetics (association and dissociation rates) and affinity of the binding between this compound and a target protein, providing crucial data for lead optimization.

X-ray Crystallography of Ligand-Protein Complexes (Theoretical Framework for future studies)

X-ray crystallography is a pivotal technique for elucidating the three-dimensional structure of molecules at atomic resolution. For a compound such as this compound, obtaining a crystal structure, both of the ligand itself and in complex with a biological target, would provide invaluable insights into its conformational preferences and binding modes. While no specific crystal structures for this exact compound are publicly available, a theoretical framework for future X-ray crystallographic studies can be established based on known structures of similar N-pyridyl-carboxamide compounds. nih.govnih.goviucr.orgresearchgate.net

Theoretical Molecular Structure and Conformation:

Based on crystal structures of similar N-(pyridine-2-carbonyl)pyridine-2-carboxamides, the molecule is expected to be nearly planar. nih.goviucr.org The dihedral angle between the two pyridine rings is a key conformational parameter. In related structures, this angle can vary. For instance, in N-(pyridine-2-carbonyl)pyridine-2-carboxamide, the dihedral angle is approximately 6.1 degrees, indicating a high degree of planarity. nih.gov However, substitutions on the pyridine rings can induce steric hindrance, leading to a more twisted conformation. For example, the presence of fluorine atoms on both pyridine rings in 3-fluoro-N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide results in a significantly larger dihedral angle of 29.73 degrees. nih.gov For this compound, a relatively planar conformation is anticipated, which would facilitate π-stacking interactions in a crystal lattice or a protein binding pocket.

Intramolecular hydrogen bonds may also play a role in stabilizing the conformation. An N-H···N interaction involving the amide proton and the nitrogen atom of one of the pyridine rings is plausible and has been observed in related crystal structures. nih.gov

Hypothetical Crystal Packing:

In a crystalline state, molecules of this compound would likely be arranged in a manner that maximizes intermolecular interactions. Based on analogous structures, the crystal packing could be dominated by a network of hydrogen bonds and π-π stacking interactions.

The amide group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can lead to the formation of hydrogen-bonded chains or dimers. For example, in the crystal structure of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, molecules are linked by N—H⋯N hydrogen bonds, forming inversion dimers. nih.gov Similar motifs could be expected for the title compound.

Furthermore, the aromatic pyridine rings are prone to π-π stacking interactions. The arrangement of these stacks, whether face-to-face or offset, would be influenced by the electrostatic potential of the rings and the steric influence of the bromine atom. The bromine atom itself could participate in halogen bonding, a type of non-covalent interaction that could further direct the crystal packing.

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical)

ParameterPredicted Value/SystemBasis for Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for similar aromatic amides nih.govnih.gov
Space GroupP2₁/c or Pna2₁Frequently observed for N-pyridyl-carboxamides nih.gov
Unit Cell Dimensionsa ≈ 10-15 Å, b ≈ 5-10 Å, c ≈ 15-20 ÅInferred from related structures nih.govmdpi.com
Molecules per Unit Cell (Z)4Typical for small organic molecules nih.gov
Key Intermolecular InteractionsN-H···N Hydrogen Bonds, π-π Stacking, Halogen BondingBased on functional groups present and known crystal packing of analogous compounds nih.govnih.gov

Theoretical Framework for Ligand-Protein Complex Crystallography:

To understand the mechanism of action of this compound, determining its crystal structure in complex with a protein target would be crucial. Molecular docking studies on similar bromopyridine and pyridine-carboxamide derivatives suggest potential interactions with various enzymes. plos.orgmdpi.comnih.govplos.orgresearchgate.netnih.gov

A future X-ray crystallography study would involve co-crystallizing the compound with a purified protein target. The resulting electron density map would reveal the precise binding orientation of the ligand, the key amino acid residues involved in the interaction, and any conformational changes in the protein upon ligand binding.

Table 2: Potential Interactions in a Hypothetical Ligand-Protein Complex

Interaction TypePotential Interacting Groups on LigandPotential Interacting Residues in Protein
Hydrogen BondingAmide N-H, Amide C=O, Pyridine NitrogensAsp, Glu, Gln, Asn, Ser, Thr, His, Main-chain C=O/N-H
π-π StackingPyridine RingsPhe, Tyr, Trp, His
Halogen BondingBromine AtomElectron-rich atoms (e.g., carbonyl oxygen)
Hydrophobic InteractionsAromatic RingsAla, Val, Leu, Ile, Met, Pro

The insights gained from such a crystallographic study would be instrumental for structure-based drug design, enabling the optimization of the compound's affinity and selectivity for its target. The theoretical framework outlined here, based on the known structural chemistry of related molecules, provides a solid foundation for initiating and interpreting future experimental X-ray crystallographic investigations of this compound and its protein complexes.

Preclinical in Vitro Pharmacological and Biological Studies

Assessment of Antimicrobial Activity of N-(5-bromopyridin-2-yl)pyridine-4-carboxamide and Analogues

The pyridine (B92270) carboxamide structure is a key pharmacophore in the development of new antimicrobial agents. Research has explored its efficacy against a range of bacterial, fungal, and mycobacterial pathogens.

Evaluation against Bacterial Strains (e.g., E. coli, Staphylococcus aureus, Salmonella typhi, Bacillus subtilis)

While direct studies on this compound are limited, research on its analogues provides insight into the antibacterial potential of this chemical class. For instance, a series of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides demonstrated varied activity against Gram-positive and Gram-negative bacteria. researchgate.net One derivative, N-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide, showed notable potency against S. aureus with a Minimum Inhibitory Concentration (MIC) of 1.56 µg/ml. researchgate.net Another analogue, N-[2-(3-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide, was highly active against B. subtilis, with an MIC of 3.13 µg/ml. researchgate.net

Conversely, a different pyridine carboxamide derivative, MMV687254, was found to be inactive against several pathogens, including Staphylococcus aureus and Escherichia coli. nih.govnih.gov This highlights that antibacterial activity within this class is highly dependent on the specific substitutions on the pyridine and carboxamide moieties. The activity of selected pyridine-4-carboxamide analogues is summarized below.

Table 1. Minimum Inhibitory Concentration (MIC) of Pyridine-4-Carboxamide Analogues against Bacterial Strains.
Compound NameBacterial StrainMIC (µg/ml)Reference
N-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamideStaphylococcus aureus1.56 researchgate.net
N-[2-(3-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamideBacillus subtilis3.13 researchgate.net
N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamideStaphylococcus aureus6.25 researchgate.net
Data derived from a study on N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide derivatives. researchgate.net

Assessment against Fungal Pathogens (e.g., Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica)

The antifungal properties of nicotinamide (B372718) (pyridine-3-carboxamide) derivatives, which are structural isomers of the core pyridine-4-carboxamide moiety, have been evaluated against several plant pathogenic fungi. A study on novel nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety reported weak to moderate activity against Gibberella zeae (an anamorph of Fusarium graminearum), Fusarium oxysporum, and Cytospora mandshurica at a concentration of 50 mg/L. researchgate.net

For example, one of the more active compounds against F. oxysporum demonstrated 63.2% inhibition. researchgate.net The most effective compound against G. zeae showed 58.3% inhibition, while the highest inhibition rate against C. mandshurica was 59.8%. researchgate.net These findings suggest that the broader class of pyridine carboxamides warrants further investigation for the development of novel antifungal agents.

Table 2. Antifungal Activity of Nicotinamide Analogues at 50 mg/L.
Fungal PathogenMaximum Inhibition (%)Reference
Gibberella zeae58.3 researchgate.net
Fusarium oxysporum63.2 researchgate.net
Cytospora mandshurica59.8 researchgate.net
Data represents the highest percentage inhibition observed among a series of tested nicotinamide derivatives. researchgate.net

Anti-Tuberculosis Activity

The pyridine carboxamide scaffold has emerged as a promising area for the discovery of new anti-tuberculosis agents. A significant finding was the identification of the pyridine carboxamide derivative MMV687254, which showed specific and potent activity against Mycobacterium tuberculosis and Mycobacterium bovis BCG. nih.govnih.gov This compound was inactive against a panel of other common bacterial pathogens, indicating a selective mechanism of action. nih.govnih.gov

Mechanistic studies revealed that MMV687254 is a prodrug that requires activation through hydrolysis by the mycobacterial amidase, AmiC. nih.govnih.gov In liquid cultures, the compound exhibited a bacteriostatic effect, but within macrophages, it was as active as the frontline drug isoniazid (B1672263) and acted in a bactericidal manner. nih.govnih.gov Further investigation showed that MMV687254 induces autophagy in macrophages, contributing to its anti-mycobacterial effect. nih.govnih.gov Structure-activity relationship studies based on this hit have led to the identification of novel lead candidates with activity against drug-resistant M. tuberculosis strains. nih.govnih.gov Additionally, other related heterocyclic systems, such as pyrazolo[3,4-b]pyridin derivatives bearing a 5-bromo substituent, have also been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.net

Evaluation of Anticancer Activities

Analogues of this compound have been synthesized and evaluated for their potential as anticancer agents, with studies focusing on their ability to inhibit cancer cell growth and induce cell death.

Cell Proliferation and Viability Assays in Cancer Cell Lines

The cytotoxic effects of various pyridine carboxamide analogues have been assessed against a range of human cancer cell lines using cell viability assays such as the MTT assay. nih.govresearchgate.net For example, a novel amide derivative, 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide, demonstrated high cytotoxicity against HeLa (cervical cancer) and PANC-1 (pancreatic cancer) cell lines, with IC₅₀ values of 2.8 µM and 1.8 µM, respectively. researchgate.net

Another study on indolizine (B1195054) derivatives, which incorporate a brominated pyridine ring, tested compounds against a panel of 60 human tumor cell lines. mdpi.com One such compound, the ethyl ester of 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylic acid, showed strong cytostatic activity and was cytotoxic against five different cancer cell lines, including non-small cell lung cancer (HOP-62, NCI-H226), glioblastoma (SNB-75), melanoma (SK-MEL-2), and renal cancer (RXF-393). mdpi.com

Table 3. In Vitro Cytotoxicity (IC₅₀) of Selected Pyridine Carboxamide Analogues.
Compound Class/NameCancer Cell LineCell Line TypeIC₅₀ (µM)Reference
2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamideHeLaCervical Cancer2.8 researchgate.net
PANC-1Pancreatic Cancer1.8 researchgate.net
Pyrazolo[3,4-b]pyridine derivativesHelaCervical CancerPotent Activity Reported mdpi.com
MCF-7Breast CancerPotent Activity Reported mdpi.com
IC₅₀ values represent the concentration required for 50% inhibition of cell growth.

Induction of Apoptosis and Cell Cycle Modulation

Beyond inhibiting proliferation, some pyridine-containing heterocyclic compounds have been shown to induce programmed cell death (apoptosis) and interfere with the cell cycle in cancer cells. For instance, studies on pyrazolo[3,4-b]pyridine derivatives demonstrated that these compounds can arrest the cell cycle and induce apoptosis by inhibiting cyclin-dependent kinases (CDKs) such as CDK2 and/or CDK9. mdpi.com

In a study of a new sulfonamide derivative in acute leukemia cells, the compound induced morphological changes characteristic of apoptosis, triggered cell cycle arrest at the G2/M or G0/G1 phase depending on the cell line, and activated both intrinsic and extrinsic apoptotic pathways. nih.gov This involved the loss of mitochondrial potential and, in some cases, the activation of caspase-3. nih.gov While these examples are not direct analogues of this compound, they illustrate a common mechanism of action for anticancer agents within the broader family of nitrogen-containing heterocycles, suggesting a potential avenue for the mechanism of action of pyridine carboxamides. Another study on 5-aminoimidazole-4-carboxamide (B1664886) riboside, a different carboxamide-containing compound, also confirmed the induction of caspase-dependent apoptosis in Jurkat cells. nih.gov

Kinase Inhibition Assays in Cancer Pathways (e.g., Aurora A kinase)

There is no specific publicly available data detailing the inhibitory activity of this compound against Aurora A kinase or other kinases involved in cancer pathways. The pyridine carboxamide scaffold is a known feature in many kinase inhibitors, and derivatives have been explored for their potential to target various kinases. However, without specific experimental data for this compound, its potency and selectivity as a kinase inhibitor remain undetermined.

Anti-inflammatory Potential and Immune Response Modulation

Specific studies on the anti-inflammatory properties or the immune response modulation of this compound have not been identified in the available literature. While other novel pyridine carboxamide derivatives have been synthesized and evaluated for such activities, showing varied results, this information cannot be directly extrapolated to the specific compound .

Enzyme Kinetic Studies for Inhibitory Mechanisms

No enzyme kinetic studies for this compound are publicly documented. Such studies are crucial for understanding the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and for determining key kinetic parameters like the inhibition constant (Ki). The absence of this data means the molecular mechanism by which this compound might interact with any enzymatic target is currently unknown.

Selectivity Profiling Across Relevant Biological Targets

A selectivity profile for this compound against a panel of relevant biological targets is not available. Selectivity profiling is essential to assess the specificity of a compound and to identify potential off-target effects. Without this information, the broader biological activity and potential for unintended interactions of this compound remain uncharacterized.

Advanced Methodologies in Compound Characterization and Research

Application of Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of N-(5-bromopyridin-2-yl)pyridine-4-carboxamide. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's atomic connectivity and chemical environment.

In the ¹H NMR spectrum, distinct signals are expected for the protons on both pyridine (B92270) rings. The protons of the pyridine-4-carboxamide moiety typically appear as two sets of doublets in the aromatic region, characteristic of a 4-substituted pyridine ring. The protons on the 5-bromopyridin-2-yl ring also give rise to a unique set of signals. The proton at the 6-position, adjacent to the amide nitrogen, is expected to be downfield due to deshielding effects. The proton at the 3-position would likely appear as a doublet, coupled to the proton at the 4-position, which in turn would be a doublet of doublets. A crucial signal is that of the amide proton (N-H), which typically appears as a broad singlet at a downfield chemical shift, often in the range of 8.5-10.5 ppm, and its position can be sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each of the 11 carbon atoms in the molecule. The carbonyl carbon of the amide group is particularly characteristic, appearing significantly downfield (typically >160 ppm). The carbon atoms attached to nitrogen and bromine would also exhibit characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Based on Analogous Structures This is an interactive data table. Click on the headers to sort.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide (C=O) - ~164
Amide (N-H) ~9.0-10.5 -
Pyridine-4-carboxamide C2/C6 ~8.7 ~150
Pyridine-4-carboxamide C3/C5 ~7.8 ~122
Pyridine-4-carboxamide C4 - ~140
5-bromopyridin-2-yl C2 - ~152
5-bromopyridin-2-yl C3 ~8.2 ~115
5-bromopyridin-2-yl C4 ~7.8 ~142
5-bromopyridin-2-yl C5 - ~118

Conformational studies of this compound can also be conducted using advanced NMR techniques. The amide bond (CO-NH) has partial double bond character, leading to restricted rotation and the possibility of cis and trans conformers. The trans conformer is generally favored in N-aryl amides. Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to probe the spatial proximity of protons, providing insights into the preferred conformation around the amide bond and the relative orientation of the two pyridine rings. The planarity of the molecule is influenced by steric hindrance between the rings, which can be assessed by observing NOE correlations between protons on the different pyridine moieties.

Mass Spectrometry Techniques in Metabolic Pathway Research (Focus on in vitro aspects only)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for investigating the in vitro metabolic fate of this compound. Such studies typically involve incubating the compound with liver microsomes or S9 fractions, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs).

The primary metabolic pathways for pyridine-containing compounds often involve oxidation. For this compound, several metabolic transformations can be anticipated. These include:

Hydroxylation: The addition of a hydroxyl group (+16 Da mass shift) is a common metabolic route. This can occur on either of the pyridine rings at various positions.

N-oxidation: Oxidation of one of the pyridine nitrogen atoms to form an N-oxide (+16 Da mass shift) is another frequent metabolic pathway.

Amide Hydrolysis: Cleavage of the amide bond would result in the formation of isonicotinic acid and 5-bromo-2-aminopyridine.

High-resolution mass spectrometry (HRMS) is critical for these studies as it allows for the determination of the elemental composition of metabolites, aiding in their structural elucidation. Tandem mass spectrometry (MS/MS) is used to fragment the parent compound and its metabolites, providing structural information based on the fragmentation patterns. By comparing the fragmentation patterns of the metabolites to that of the parent compound, the site of metabolic modification can often be pinpointed.

For instance, if hydroxylation occurs on the pyridine-4-carboxamide ring, specific fragment ions corresponding to this moiety would show a mass increase of 16 Da. Conversely, if the modification is on the 5-bromopyridin-2-yl ring, its corresponding fragment ions would be shifted.

Table 2: Plausible in vitro Metabolites of this compound and their Expected Mass Shifts This is an interactive data table. Click on the headers to sort.

Metabolic Reaction Mass Shift (Da) Proposed Metabolite Structure
Monohydroxylation +16 Hydroxylated this compound
N-oxidation +16 N-oxide of this compound
Dihydroxylation +32 Dihydroxylated this compound

High-Throughput Screening (HTS) in Discovery of Related Active Compounds

High-Throughput Screening (HTS) represents a powerful methodology for discovering novel bioactive compounds that are structurally related to this compound. This compound's scaffold, featuring a pyridine carboxamide core, is prevalent in many kinase inhibitors and other biologically active molecules. HTS allows for the rapid testing of large chemical libraries, often comprising hundreds of thousands of diverse compounds, against a specific biological target or in a phenotypic assay.

In the context of discovering compounds related to this compound, an HTS campaign could be designed in several ways:

Target-Based Screening: If a specific protein target for the parent compound is known or hypothesized (e.g., a particular kinase), a biochemical assay can be developed to measure the inhibition of this target's activity. A library of compounds containing the pyridine carboxamide or bipyridine-like motif would be screened to identify more potent or selective inhibitors.

Phenotypic Screening: This approach involves screening compound libraries for their ability to produce a desired phenotype in a cellular or whole-organism model, without a priori knowledge of the specific molecular target. For example, a library could be screened for compounds that inhibit the proliferation of a specific cancer cell line. A recent study successfully used phenotypic screening of the "Pathogen Box" library to identify a pyridine carboxamide derivative as a promising anti-tubercular agent. asm.orgnih.gov This hit then served as the basis for further optimization.

Fragment-Based Screening: Smaller molecular fragments that represent portions of the this compound structure could be screened for weak binding to a target of interest. Hits from this screen can then be elaborated or linked together to generate more potent lead compounds.

The output of an HTS campaign is a set of "hits"—compounds that meet a predefined activity threshold. These hits, which may share structural similarities with this compound, would then undergo further validation and optimization through structure-activity relationship (SAR) studies to develop lead compounds with improved potency, selectivity, and drug-like properties.

Development of Analytical Probes for Target Engagement Studies

To validate that a compound like this compound engages its intended biological target within a complex cellular environment, specialized analytical probes are often developed. These probes are typically derivatives of the parent compound that have been modified to include a reporter tag, such as a fluorescent dye, a biotin (B1667282) affinity tag, or a radiolabel, without significantly compromising the compound's binding affinity for its target.

The development of such probes involves several key considerations:

Site of Attachment: The reporter tag must be attached to a position on the molecule that is not critical for target binding. This "vector" is often identified through SAR studies or by examining co-crystal structures of similar ligands with their targets. For this compound, potential attachment points might be positions on the pyridine rings that are solvent-exposed upon binding.

Choice of Linker: A chemical linker is often used to connect the parent compound to the reporter tag. The length and chemical nature of the linker can be crucial for maintaining binding affinity and ensuring the reporter tag is accessible for detection.

Type of Probe:

Fluorescent Probes: A fluorescent dye (e.g., BODIPY, cyanine (B1664457) dyes) can be conjugated to the compound. researchgate.netnih.govrsc.orgnih.gov These probes allow for the visualization of target localization within cells using fluorescence microscopy and can be used in assays like fluorescence polarization to quantify target engagement in a high-throughput format. nih.gov

Biotinylated Probes: Attaching a biotin tag allows for affinity-based pulldown experiments. nih.govresearchgate.netrsc.org After incubating the biotinylated probe with cell lysates, the probe-target complex can be captured using streptavidin-coated beads. The captured protein can then be identified by mass spectrometry, confirming the identity of the cellular target. nih.govresearchgate.net

Radiolabeled Probes: Incorporating a radioisotope (e.g., ³H, ¹⁴C, or ¹⁸F) allows for highly sensitive detection and quantification of target binding, both in vitro and in vivo using techniques like autoradiography or positron emission tomography (PET). nih.gov

The development and application of these analytical probes are essential for validating the mechanism of action of this compound and related compounds, providing direct evidence of target engagement in a physiological context.

Future Directions and Unexplored Research Avenues

Identification of Novel Biological Targets for Pyridine (B92270) Carboxamide Scaffolds

A primary future direction for research is the continued identification and validation of novel biological targets for the pyridine carboxamide scaffold. While this class of compounds has known targets, its structural versatility suggests it could interact with a much broader range of proteins and enzymes. Phenotypic screening of compound libraries containing pyridine carboxamide derivatives against various cell lines and pathogens can uncover unexpected biological activities, leading to the identification of new targets.

Recent research has already expanded the known targets for this scaffold beyond its initial applications. For instance, novel pyridine carboxamide derivatives have been identified as potent inhibitors of several key enzymes, indicating significant therapeutic potential in diverse areas.

Identified Biological Targets for Pyridine Carboxamide Derivatives

Target Enzyme/Protein Therapeutic Area Key Findings
Succinate (B1194679) Dehydrogenase (SDH) Antifungal Derivatives show inhibitory activity against SDH in fungi like Botrytis cinerea, disrupting the mitochondrial respiratory chain. nih.govnih.gov
Hematopoietic Progenitor Kinase 1 (HPK1) Cancer Immunotherapy Analogues demonstrate strong and selective HPK1 inhibitory activity, a critical component in T cell activation. nih.gov
SHP2 Phosphatase Oncology Substituted pyridine carboxamides act as potent allosteric inhibitors of SHP2, a regulator in proliferation and immune checkpoint signaling. nih.gov
Mycobacterium tuberculosis AmiC Infectious Disease (Tuberculosis) Certain pyridine carboxamides are prodrugs activated by the amidase AmiC in M. tuberculosis, representing a novel mechanism of action. asm.org
Urease Infectious Disease / Gastric Ulcers Carboxamide and carbothioamide derivatives of pyridine have shown potent inhibitory action against urease, a key enzyme in H. pylori infection. mdpi.com
Microtubule Polymerization Oncology A pyridine-pyrimidine amide has been identified as a novel microtubule destabilizing agent. nih.govresearchgate.net

| Metabotropic Glutamate (B1630785) Receptor 5 (mGlu₅) | Neurology | Thieno[3,2-b]pyridine-5-carboxamides have been developed as potent negative allosteric modulators (NAMs) of mGlu₅. acs.org |

Future work could focus on screening against kinases, proteases, and epigenetic targets, which are frequently implicated in a wide range of human diseases.

Exploration of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of N-(5-bromopyridin-2-yl)pyridine-4-carboxamide and its analogues traditionally relies on condensation reactions. nih.gov However, future research will increasingly focus on advanced synthetic methodologies that offer greater efficiency, sustainability, and access to a wider chemical space. The goal is to develop methods that are not only high-yielding but also environmentally benign.

Key areas of exploration include:

Catalytic Approaches: Palladium-catalyzed aminocarbonylation has been successfully used to introduce the carboxamide moiety into iodo-substituted pyridine precursors. nih.gov Further development of catalysts could improve reaction conditions and substrate scope.

Electrochemical Synthesis: An innovative method utilizes electrochemistry to synthesize pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium. rsc.org This approach avoids the need for external chemical oxidants, making it a greener alternative.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

Novel Reagents: The use of reagents like tert-butyl hydroperoxide (TBHP) to mediate the synthesis from carbohydrazides in water presents a metal-free and mild alternative. rsc.org

Comparison of Synthetic Methodologies for Pyridine Carboxamides

Methodology Key Features Advantages
Classic Condensation Reaction of a pyridine carboxylic acid with an amine. nih.gov Well-established, straightforward.
Pd-Catalyzed Carbonylation Converts iodo-pyridines to carboxamides using CO and amines. nih.gov Good functional group tolerance, can create complex amides.
Electrochemical Synthesis Oxidant-free conversion of carbohydrazides and amines. rsc.org Environmentally friendly ("green"), mild conditions.

| TBHP-mediated Synthesis | Denitrogenative coupling of carbohydrazides and amines in water. rsc.org | Metal-free, uses water as a solvent, wide substrate scope. |

Rational Design of Next-Generation Analogues with Improved Potency and Selectivity

Rational design, guided by computational chemistry and structural biology, is crucial for developing next-generation pyridine carboxamide analogues. The objective is to optimize the molecular structure to enhance binding affinity for the target (potency) while minimizing interactions with off-target molecules (selectivity), thereby reducing potential side effects.

Strategies for rational design include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound scaffold and assessing the impact on biological activity helps to build a comprehensive understanding of the chemical features essential for efficacy. asm.orgresearchgate.net

Molecular Docking and Dynamics Simulations: Computational docking can predict how analogues bind to a target's active site, guiding the design of modifications to improve these interactions. nih.govnih.gov For example, docking studies were used to understand how novel pyridine carboxamides bind to the active site of succinate dehydrogenase. nih.govnih.gov

Scaffold Hopping: This involves replacing the central pyridine carboxamide core with other isosteric structures to discover novel chemical series with improved properties. acs.org This was successfully used to identify thieno[3,2-b]pyridine-5-carboxamide as a competent replacement for other cores in designing mGlu₅ modulators. acs.org

Fragment-Based Drug Design: Combining chemical fragments from different known active molecules can lead to novel hybrid compounds with enhanced activity. nih.gov This approach was used to design new antitubercular agents by combining fragments from isoniazid (B1672263) and 4-aminosalicylic acid. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and optimization of new pyridine carboxamide derivatives. ijettjournal.org These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, accelerating the entire drug discovery pipeline. nih.govastrazeneca.com

Future applications of AI/ML in this area include:

Generative Chemistry: AI models can design vast libraries of novel virtual pyridine carboxamide analogues with desired physicochemical properties, which can then be synthesized and tested.

Predictive Modeling: Machine learning algorithms, such as graph neural networks, can be trained to predict the biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of new compounds before they are synthesized, saving significant time and resources. astrazeneca.com

Transfer Learning: This ML strategy allows knowledge gained from large, easily generated datasets (e.g., early-stage screening) to be applied to improve predictions for more complex, data-scarce problems (e.g., late-stage clinical efficacy), which is particularly useful in drug development. astrazeneca.com

Retrosynthesis Analysis: AI can propose efficient synthetic routes for complex target molecules, aiding chemists in the lab. nih.gov

Potential for Combination Research with other Biologically Active Agents (Theoretical Synergy)

Exploring the synergistic potential of pyridine carboxamide derivatives in combination with other therapeutic agents is a promising avenue for future research. Combination therapies can enhance efficacy, reduce the required dosage of individual drugs, and overcome drug resistance.

A key example is in cancer immunotherapy, where a pyridine-2-carboxamide derivative acting as an HPK1 inhibitor showed robust in vivo efficacy and complete responses in murine cancer models when administered in combination with an anti-PD-1 checkpoint inhibitor. nih.gov Similarly, for infectious diseases like tuberculosis, new agents based on the pyridine carboxamide scaffold would likely be evaluated as part of a combination regimen with existing drugs such as bedaquiline, pretomanid, and linezolid (B1675486) to combat drug-resistant strains. asm.org Theoretical and in vitro studies can predict and validate synergistic combinations before moving into more complex in vivo models.

Investigation of Resistance Mechanisms and Strategies to Overcome Them (if applicable to target)

As with any therapeutic agent, the potential for target organisms or cells to develop resistance is a critical concern. A proactive approach involves investigating potential resistance mechanisms early in the development process.

For pyridine carboxamide derivatives, identified or potential mechanisms of resistance include:

Target Mutation: Changes in the amino acid sequence of the target protein can prevent the compound from binding effectively. For example, resistance to certain anti-tubercular pyridine carboxamides has been associated with mutations in the activating amidase enzyme, AmiC. asm.org

Altered Cellular Metabolism: Cancer cells can develop resistance to microtubule-targeting agents by altering their metabolic pathways. For one pyridine-pyrimidine amide, acquired resistance was associated with increased mitochondrial respiration rather than common mechanisms like drug efflux pumps. nih.govresearchgate.net

Known Resistance Mechanisms for Pyridine Amide Scaffolds

Compound Class/Target Organism/Cell Type Mechanism of Resistance
Anti-tubercular Pyridine Carboxamides Mycobacterium tuberculosis Mutations in the prodrug-activating amidase enzyme, AmiC. asm.org

| Microtubule Inhibitor (Pyridine-Pyrimidine Amide) | A2780 Ovarian Cancer Cell Line | Increased mitochondrial respiration; mutations and altered expression of microtubule-associated genes (not common resistance genes). nih.govresearchgate.net |

Future research should focus on identifying the specific genetic mutations that confer resistance and designing next-generation analogues that are effective against these resistant variants. Furthermore, developing compounds with novel mechanisms of action is a key strategy to circumvent existing resistance issues.

Q & A

Q. What are the key steps in synthesizing N-(5-bromopyridin-2-yl)pyridine-4-carboxamide, and how can reaction conditions be optimized?

Methodology :

  • Synthetic Route : Start with 5-bromo-2-aminopyridine and pyridine-4-carboxylic acid. Use pyridine as a solvent and triphenyl phosphite as a coupling agent under reflux (100°C, 4 hours). This follows a modified protocol from analogous carboxamide syntheses .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1 molar ratio of amine to acid) and heating duration to maximize yield. Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Validation : Confirm purity via melting point analysis and NMR spectroscopy.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and assess purity (e.g., pyridyl protons at δ 8.5–9.0 ppm) .
  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., DMSO/water). Use SHELX programs (SHELXL for refinement) to resolve atomic coordinates and bond angles. Example: Monoclinic system with space group P21/cP2_1/c, a=12.177A˚a = 12.177 \, \text{Å}, β=94.21\beta = 94.21^\circ .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/zm/z 308).

Q. How are solubility and stability profiles determined for this compound?

Methodology :

  • Solubility Testing : Use shake-flask method in DMSO, ethanol, and water (e.g., <1 mg/mL in water; 86 mg/mL in DMSO) .
  • Stability Studies : Conduct accelerated degradation tests under UV light, heat (40°C), and acidic/basic conditions. Monitor via HPLC for decomposition products.

Advanced Research Questions

Q. How can 3D-QSAR models guide the optimization of biological activity?

Methodology :

  • Data Preparation : Collect anti-inflammatory IC50_{50} values for derivatives. Convert to log(1/IC50)\log(1/\text{IC}_{50}) for QSAR analysis .
  • Alignment and Minimization : Align molecules using common substructures (e.g., pyridin-4-carboxamide core). Perform energy minimization with molecular mechanics (MMFF94 force field).
  • Model Building : Use VLife MDS software to generate 3D-QSAR models (e.g., CoMFA, CoMSIA). Validate via cross-R2R^2 and predictive R2R^2. Correlate steric/electrostatic fields with activity trends.

Q. What challenges arise in resolving crystal structures of metal complexes with this ligand?

Methodology :

  • Coordination Chemistry : Synthesize Ag(I) complexes (e.g., [Ag(C12_{12}H11_{11}N3_3O)]NO3_3) and grow crystals in aqueous nitrate solutions. Address issues like twinning or weak diffraction .
  • Refinement : Use SHELXL to handle disorder in nitrate counterions or solvent molecules. Apply anisotropic displacement parameters for heavy atoms (e.g., Ag, Br) .
  • Validation : Check for R-factor convergence (R1<0.05R_1 < 0.05) and validate via CIF deposition (e.g., IUCr database).

Q. How can molecular docking elucidate its mechanism of action in enzyme inhibition?

Methodology :

  • Target Selection : Identify plausible targets (e.g., MEK kinases) based on structural analogs like AS703026 .
  • Docking Workflow : Prepare protein structures (PDB: 3EQM) via protonation and energy minimization. Use AutoDock Vina for flexible ligand docking. Validate poses with MD simulations (100 ns, AMBER).
  • Binding Analysis : Calculate binding energies (ΔG) and identify key interactions (e.g., H-bonds with Thr-290, hydrophobic contacts with Val-127).

Q. How do structural modifications affect antimicrobial activity?

Methodology :

  • Derivative Synthesis : Introduce substituents at the pyridine ring (e.g., fluoro, methyl groups). Assess via MIC assays against E. coli and S. aureus .
  • SAR Analysis : Correlate electronic effects (Hammett σ constants) with activity. For example, electron-withdrawing groups (Br) may enhance membrane penetration.
  • Mechanistic Studies : Use fluorescence microscopy to track bacterial membrane disruption.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.